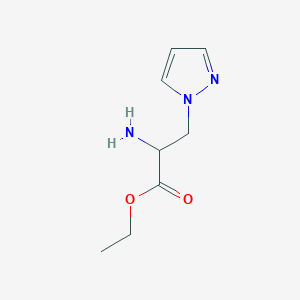
Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate is a compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
- Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate
- Ethyl 2-amino-3-(1h-triazol-1-yl)propanoate
- Ethyl 2-amino-3-(1h-pyrrol-1-yl)propanoate
Comparison: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and binding affinities, making them valuable for specific applications in drug design and material science .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)6-11-5-3-4-10-11/h3-5,7H,2,6,9H2,1H3 |
InChI Key |
WMKUDGRPIMKADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















